
MSX-3 hydrate
Overview
Description
. This compound is notable for its role in biochemical and physiological research, particularly in the study of adenosine receptors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MSX-3 hydrate involves the preparation of water-soluble phosphate prodrugs of 1-propargyl-8-styrylxanthine derivatives . The synthetic route typically includes the following steps:
Starting Materials: The synthesis begins with 8-(m-methoxystyryl)xanthine derivatives.
Phosphorylation: The xanthine derivatives undergo phosphorylation to introduce the phosphate group.
Hydration: The final step involves the hydration of the disodium salt to form the hydrate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is typically produced in solid form and stored under conditions that protect it from light and moisture .
Chemical Reactions Analysis
Types of Reactions
MSX-3 hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions, particularly involving the phosphate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the xanthine ring, while substitution reactions can introduce various functional groups at the phosphate site.
Scientific Research Applications
Chemical Properties and Mechanism of Action
MSX-3 hydrate is a water-soluble phosphate ester prodrug of MSX-2, designed to enhance solubility for intravenous administration. Its chemical formula is with a molar mass of approximately . Upon administration, MSX-3 undergoes hydrolysis to convert into its active form, MSX-2, which selectively binds to adenosine A2A receptors, blocking the action of adenosine—a natural neuromodulator involved in various physiological processes .
Neuroscience Research
This compound has been extensively studied for its role in modulating dopamine pathways, making it a candidate for treating neuropsychiatric disorders such as Parkinson's disease. It has demonstrated pro-motivational effects in animal studies by reversing deficits in motivation induced by dopamine receptor antagonists.
Case Study: Dopamine Modulation
In experiments where this compound was co-administered with dopamine receptor antagonists, significant improvements in motivational behaviors were observed. This suggests its potential utility in therapeutic settings for conditions characterized by motivational deficits .
Pharmacological Investigations
The compound's selectivity for the A2A receptor allows researchers to explore its effects on various physiological and pathological processes. Studies have shown that this compound can influence behaviors associated with dopamine depletion and may provide insights into the mechanisms underlying addiction and reward pathways .
Respiratory Motor Facilitation
Recent studies have indicated that this compound may facilitate respiratory motor functions when co-applied with other compounds like DHF (Dihydroflavonol). This effect was statistically significant in various experimental setups, highlighting its potential role in respiratory therapies .
Comparative Analysis with Related Compounds
The following table summarizes the properties of this compound compared to other related compounds:
Compound | Structure Type | Solubility | Primary Target |
---|---|---|---|
This compound | Phosphate ester prodrug | Water soluble | Adenosine A2A receptor |
MSX-2 | Xanthine derivative | Poor | Adenosine A2A receptor |
Caffeine | Methylxanthine | Water soluble | Non-selective adenosine receptor |
Theophylline | Methylxanthine | Water soluble | Non-selective adenosine receptor |
Uniqueness of this compound : Unlike its counterparts, this compound's design as a phosphate ester enhances its solubility specifically for intravenous use, making it more suitable for certain experimental conditions compared to MSX-2 and providing advantages over orally administered compounds like MSX-4.
Mechanism of Action
MSX-3 hydrate exerts its effects by selectively antagonizing A2A adenosine receptors . The compound binds to these receptors, inhibiting their activation by endogenous adenosine. This blockade affects various molecular targets and pathways, including those involved in neurotransmission and inflammation. The prodrug nature of this compound allows it to be converted into its active form, MSX-2, within the body, enhancing its bioavailability and efficacy .
Comparison with Similar Compounds
Similar Compounds
Methotrexate hydrate: Another hydrate form used in medical research.
Lometrexol hydrate: A compound with similar applications in biochemical studies.
NF 023 hydrate: A selective antagonist for different receptor types.
Uniqueness of MSX-3 Hydrate
This compound is unique due to its selective antagonism of A2A adenosine receptors and its prodrug nature, which enhances its bioavailability. Unlike other similar compounds, this compound specifically targets adenosine receptors, making it a valuable tool in research focused on these receptors .
Biological Activity
MSX-3 hydrate, a water-soluble prodrug of MSX-2, is primarily known for its role as a selective antagonist of the A2A adenosine receptors. This compound has garnered attention in various fields including biochemistry, pharmacology, and neuroscience due to its significant biological activities.
- Chemical Name : this compound
- CAS Number : 261717-23-1
- Molecular Formula : CHNOP·HO
This compound functions by selectively antagonizing A2A adenosine receptors. This action is critical in modulating various physiological responses, particularly in the central nervous system (CNS).
Key Biological Effects
- Motor Activity Stimulation :
- Modulation of Decision-Making :
- Respiratory Motor Plasticity :
Table 1: Summary of Key Studies on this compound
Pharmacological Applications
This compound is being explored for its therapeutic potential in various conditions related to adenosine receptor activity:
- Neurodegenerative Diseases : Due to its ability to modulate dopaminergic activity, MSX-3 is being studied for potential applications in diseases such as Parkinson's and Alzheimer's.
- Respiratory Disorders : Its effects on respiratory plasticity suggest possible applications in treating conditions like chronic obstructive pulmonary disease (COPD) or sleep apnea.
Future Directions and Research Opportunities
The unique properties of this compound present numerous avenues for future research:
- Exploration of Additional Receptor Interactions : Further studies could investigate interactions with other neurotransmitter systems and their implications for behavior and physiology.
- Clinical Trials : Initiating clinical trials to evaluate the efficacy and safety of this compound in human subjects will be crucial for translating these findings into therapeutic applications.
- Environmental Impact Studies : Understanding the metabolism and degradation of this compound could provide insights into its environmental impact and safety profile.
Q & A
Basic Research Questions
Q. What is the pharmacological mechanism of MSX-3 hydrate in modulating adenosine receptors, and how is its selectivity determined experimentally?
this compound is a selective adenosine A2A receptor antagonist with minimal activity at A1, A2B, or A3 subtypes. Its selectivity is determined through competitive binding assays and functional studies using in vivo models. For example, in rodent studies, MSX-3 (1–4 mg/kg) significantly reduced ethanol intake without affecting locomotor activity, confirming A2A-specific modulation . Researchers should validate selectivity by comparing dose-response curves against A1 antagonists like DPCPX and ensure experiments include vehicle controls with matched NaOH concentrations to account for solvent effects .
Q. How should researchers standardize the preparation and administration of this compound in rodent models to ensure reproducibility?
- Preparation : Dissolve this compound in saline with NaOH (≤16% v/v) to adjust pH to 7.0. Sonication may be required for solubility .
- Administration : Intraperitoneal injection 10–25 minutes pre-test, depending on co-administered drugs (e.g., 10 minutes before nicotine or 25 minutes before cocaine) .
- Dosing : Use 1–4 mg/kg (salt weight) for behavioral studies, equivalent to 0.74–2.96 mg/kg base weight .
- Controls : Include NaOH-matched vehicle groups to isolate solvent effects .
Advanced Research Questions
Q. How can researchers design experiments to differentiate the effects of this compound on A2A receptors from potential off-target interactions in complex behavioral models?
- Selective Agonist/Antagonist Co-Administration : Combine MSX-3 with A1 agonists (e.g., CPA) or A2A agonists (e.g., CGS 21680) to test receptor-specific reversal of effects .
- Genetic Knockout Models : Use A2A receptor knockout mice to confirm behavioral changes are receptor-mediated .
- Dose-Response Analysis : Compare thresholds for locomotor suppression (e.g., 4 mg/kg reduces activity) versus reward modulation (1–2 mg/kg reduces ethanol intake) to identify receptor-specific dose ranges .
Q. What methodologies are recommended for reconciling contradictory findings in studies investigating this compound's effects on locomotor activity versus substance intake?
Contradictions often arise from differences in dosing protocols or behavioral paradigms. For example:
- Timing : MSX-3 administered 10 minutes pre-test reduces cocaine-seeking but not locomotion, whereas 25-minute pretreatment may enhance motor effects .
- Dose-Dependent Biphasic Effects : Lower doses (1–2 mg/kg) selectively modulate reward pathways, while higher doses (4 mg/kg) impair motor function .
- Behavioral Context : Use within-subject designs to test locomotion and substance intake in the same cohort, controlling for habituation .
Q. How does the hydrate form of MSX-3 influence its stability and bioavailability in experimental settings, and what analytical techniques validate its integrity?
- Stability : Hydrate forms can lose water molecules under desiccation, altering solubility. Store lyophilized MSX-3 at -20°C in airtight containers .
- Bioavailability : The hydrate’s water content may enhance dissolution kinetics. Validate using thermogravimetric analysis (TGA) to measure water loss and HPLC to confirm purity .
- Dosing Adjustments : Calculate equivalent base weights (1 mg salt = 0.74 mg base) to standardize bioavailability across studies .
Properties
IUPAC Name |
disodium;3-[8-[(E)-2-(3-methoxyphenyl)ethenyl]-7-methyl-2,6-dioxo-1-prop-2-ynylpurin-3-yl]propyl phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N4O7P.2Na/c1-4-11-25-20(26)18-19(24(21(25)27)12-6-13-32-33(28,29)30)22-17(23(18)2)10-9-15-7-5-8-16(14-15)31-3;;/h1,5,7-10,14H,6,11-13H2,2-3H3,(H2,28,29,30);;/q;2*+1/p-2/b10-9+;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYVZWCILYQDHNU-TTWKNDKESA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC2=C1C(=O)N(C(=O)N2CCCOP(=O)([O-])[O-])CC#C)C=CC3=CC(=CC=C3)OC.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NC2=C1C(=O)N(C(=O)N2CCCOP(=O)([O-])[O-])CC#C)/C=C/C3=CC(=CC=C3)OC.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N4Na2O7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261717-23-1 | |
Record name | MSX-3 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0261717231 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MSX-3 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JG3WXY7PD2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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